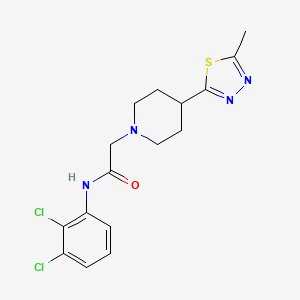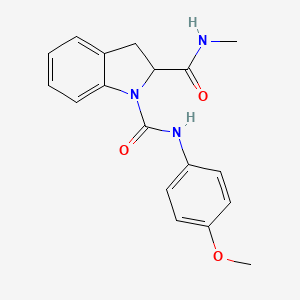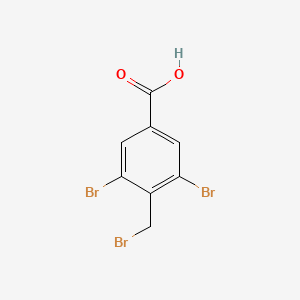![molecular formula C23H19F2N3O2S2 B2517852 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1260920-29-3](/img/structure/B2517852.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19F2N3O2S2 and its molecular weight is 471.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent Enzyme Inhibition
Research indicates that derivatives similar to the mentioned compound exhibit potent inhibitory activities against critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are vital for DNA synthesis and cellular replication, making their inhibitors potential candidates for cancer therapy. For instance, studies have identified compounds with a 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold as highly conducive to dual human TS-DHFR inhibitory activity, demonstrating significant potential for therapeutic applications in treating various cancers (Gangjee et al., 2008).
Antitumor Activities
Several compounds within the same class have shown promising antitumor activities. By targeting specific cellular pathways, these compounds effectively inhibit the growth of cancer cells. A notable study synthesized and evaluated a series of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity, finding that the majority exhibited potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Structural and Computational Insights
Detailed structural and computational studies on related compounds have provided insights into their molecular interactions, stability, and potential as drug candidates. Crystal structure analysis helps in understanding the folding conformation and intermolecular hydrogen bonding, which are crucial for their biological activities (Subasri et al., 2016).
Antimicrobial Activities
Beyond antitumor applications, derivatives of this compound class have shown antimicrobial properties against a range of pathogenic microorganisms, presenting another avenue for therapeutic use. For example, new thiazoles and their fused derivatives synthesized from similar scaffolds have demonstrated significant antimicrobial activities, indicating their potential utility in developing new antimicrobial agents (Wardkhan et al., 2008).
Quantum Chemical Insights
Quantum chemical studies offer profound insights into the electronic structure, bond orbital calculations, and intermolecular hydrogen-bonded interactions of such compounds. These analyses are fundamental for predicting their reactivity, stability, and interaction with biological targets, aiding in the rational design of more effective drug candidates (Mary et al., 2020).
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c1-3-27(17-6-4-5-14(2)9-17)20(29)13-32-23-26-19-7-8-31-21(19)22(30)28(23)18-11-15(24)10-16(25)12-18/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSXRPOVAXDLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)





![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)


![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)
